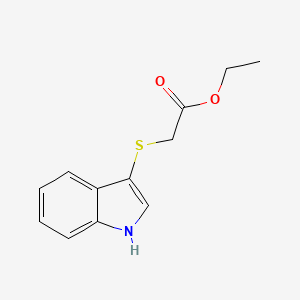

Ethyl 2-((1H-indol-3-yl)thio)acetate

Description

Historical Context and Evolution of Indole-Derived Thioethers in Medicinal Chemistry

The indole (B1671886) ring system is a prominent heterocyclic structure found in a wide array of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its journey in medicinal chemistry began with the isolation and study of indole-containing natural products, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). The recognition of the indole nucleus as a "privileged scaffold" spurred extensive research into synthetic derivatives. nih.govsci-hub.se

Historically, medicinal chemists have focused on modifying the indole core at various positions to modulate biological activity. The introduction of a thioether linkage represents a strategic approach to creating novel analogues. Thioethers were incorporated to alter physicochemical properties like lipophilicity, metabolic stability, and the molecule's ability to form non-covalent interactions with biological targets. The evolution of indole-derived thioethers has seen them investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net This progression from simple indole derivatives to more complex structures like thioethers reflects a sophisticated effort to fine-tune molecular properties for enhanced therapeutic effect.

Table 1: Key Milestones in the Evolution of Indole Derivatives in Medicinal Chemistry

| Era/Period | Key Developments | Significance |

|---|---|---|

| Early 20th Century | Isolation and structural elucidation of indole alkaloids from natural sources. | Established the importance of the indole nucleus in biologically active compounds. |

| Mid-20th Century | Discovery of the biological roles of endogenous indoles like serotonin and tryptamine. | Provided a rationale for designing indole-based drugs targeting physiological pathways. |

| Late 20th Century | Development of major synthetic indole-based drugs (e.g., Indomethacin, Sumatriptan). nih.gov | Demonstrated the therapeutic success and versatility of the indole scaffold. |

| 21st Century | Focus on "green" synthesis methods and the creation of complex derivatives, including thioethers. researchgate.net | Expansion of chemical diversity and exploration of new biological targets with improved synthesis efficiency. |

Structural Significance of the Indole-Thioacetate Moiety within Biologically Active Compounds

The potential biological activity of Ethyl 2-((1H-indol-3-yl)thio)acetate is intrinsically linked to its molecular architecture, which combines three key components: the indole ring, the thioether linkage, and the ethyl acetate (B1210297) group.

The Indole Nucleus : This bicyclic aromatic system is a cornerstone of medicinal chemistry. sci-hub.se It mimics the structure of tryptophan and can interact with a multitude of biological receptors and enzymes. Its planar nature allows for stacking interactions with aromatic residues in protein active sites, while the nitrogen atom can act as a hydrogen bond donor. The C3 position is particularly nucleophilic and is a common site for substitution to generate diverse derivatives. nih.gov

The Thioether Linkage (-S-) : The sulfur atom introduces several important features. Compared to a methylene (B1212753) (-CH2-) or ether (-O-) bridge, the thioether linkage is more polarizable, has a larger atomic radius, and can accept hydrogen bonds. It provides a flexible connection between the indole core and the side chain, allowing the molecule to adopt various conformations to fit into a binding pocket. This flexibility and the specific electronic properties of sulfur can be crucial for target affinity and selectivity.

The Ethyl Acetate Moiety (-CH2COOC2H5) : This functional group significantly influences the compound's properties. The ester's carbonyl oxygen is a hydrogen bond acceptor, which can facilitate binding to biological targets. Furthermore, the ethyl acetate group increases the compound's lipophilicity, which can affect its ability to cross cell membranes. In a biological system, the ester is susceptible to hydrolysis by esterase enzymes, which would convert it into a carboxylic acid. This bioactivation could alter the compound's solubility, charge, and binding interactions, a strategy often used in prodrug design.

Table 2: Functional Group Analysis of the Indole-Thioacetate Moiety

| Molecular Component | Structural Feature | Potential Role in Biological Activity |

|---|---|---|

| 1H-Indole | Aromatic, planar, N-H donor | Core scaffold for receptor binding, π-π stacking interactions. sci-hub.se |

| Thioether (-S-) | Flexible linker, H-bond acceptor | Confers conformational flexibility, modulates electronic properties. |

| Acetate (-CH2COO-) | Carbonyl group, ester linkage | Acts as a hydrogen bond acceptor; potential site for metabolic hydrolysis. |

| Ethyl (-C2H5) | Alkyl group | Contributes to lipophilicity, influencing membrane permeability. |

Research Impetus and Current Knowledge Gaps Pertaining to this compound

The primary impetus for synthesizing and studying this compound stems from the established and diverse biological activities of indole derivatives. The indole scaffold is a component of numerous approved drugs and clinical candidates for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govchula.ac.thbenthamscience.com By creating novel derivatives like this compound, researchers aim to explore new chemical space and potentially identify compounds with improved potency, selectivity, or novel mechanisms of action.

Despite the strong rationale for its synthesis, significant knowledge gaps exist for this specific compound. A survey of scientific literature indicates that while many indole thioethers have been synthesized and evaluated, detailed biological data specifically for this compound is not widely published. The key knowledge gaps include:

Specific Biological Profile : The full spectrum of its biological activity remains uncharacterized. It is unknown which cellular targets it may interact with and what therapeutic areas it might be relevant for.

Mechanism of Action : For any observed biological effect, the underlying molecular mechanism has not been elucidated.

Structure-Activity Relationship (SAR) : Without data on this compound and a series of close analogues, it is difficult to establish a clear relationship between its structure and its biological function.

This compound therefore represents an under-investigated molecule within a promising class of compounds, making it a candidate for future screening and characterization studies.

Overview of Research Methodologies and Thematic Areas

The investigation of a compound like this compound follows a well-established workflow in medicinal chemistry, encompassing synthesis, characterization, and biological evaluation.

Synthesis : The construction of this molecule typically involves the formation of a carbon-sulfur bond at the C3 position of the indole ring. A common method is the nucleophilic substitution reaction between an indole and an electrophilic sulfur reagent, or conversely, the reaction of a 3-thioindole with an alkyl halide like ethyl chloroacetate. chemmethod.comresearchgate.net Modern synthetic chemistry also emphasizes the use of environmentally benign or "green" methods, which may involve water as a solvent or the use of novel catalysts. researchgate.netresearchgate.net

Structural Characterization : Once synthesized, the compound's identity and purity are confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the molecular skeleton, Mass Spectrometry (MS) to confirm the molecular weight and formula, and Infrared (IR) spectroscopy to identify key functional groups like the carbonyl (C=O) of the ester. nih.govnih.gov

Thematic Areas of Biological Evaluation : After characterization, the compound would be subjected to a variety of biological assays to determine its potential therapeutic value. The broad activities of related indole compounds suggest several key areas for screening:

Anticancer Activity : Screening against a panel of human cancer cell lines to assess cytotoxicity and anti-proliferative effects. mdpi.comindexcopernicus.com

Antimicrobial Activity : Testing against various strains of bacteria and fungi to determine its potential as an anti-infective agent. researchgate.netindexcopernicus.com

Anti-inflammatory Activity : Evaluating its ability to inhibit key enzymes or pathways involved in inflammation, such as cyclooxygenases (COX). chemmethod.com

Antioxidant Activity : Assessing its capacity to scavenge free radicals. nih.govindexcopernicus.com

Table 3: Common Methodologies in the Study of Novel Indole Derivatives

| Research Phase | Methodology | Purpose |

|---|---|---|

| Synthesis | Nucleophilic substitution, Green chemistry approaches | To create the target molecule efficiently and with high purity. chemmethod.comresearchgate.net |

| Characterization | NMR, Mass Spectrometry, IR Spectroscopy | To confirm the chemical structure and purity of the synthesized compound. nih.govnih.gov |

| Biological Screening | In vitro cell-based assays (e.g., MTT assay), Enzyme inhibition assays | To identify and quantify biological activity (e.g., anticancer, antimicrobial). indexcopernicus.com |

| Mechanism of Action | Molecular docking, Western blotting, Gene expression analysis | To understand how the compound exerts its biological effect at a molecular level. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

ethyl 2-(1H-indol-3-ylsulfanyl)acetate |

InChI |

InChI=1S/C12H13NO2S/c1-2-15-12(14)8-16-11-7-13-10-6-4-3-5-9(10)11/h3-7,13H,2,8H2,1H3 |

InChI Key |

LSAHZELOVUXOGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 1h Indol 3 Yl Thio Acetate and Its Analogues

Modern Synthetic Routes to Ethyl 2-((1H-indol-3-yl)thio)acetate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the C3-S bond and the introduction of the ethyl acetate (B1210297) moiety.

Direct Functionalization Strategies at the Indole (B1671886) C3 Position using Thioacetic Acid Derivatives

The direct introduction of a sulfur-containing functional group at the C3 position of indole is a highly efficient method for the synthesis of 3-thioindoles. While direct C3-thiolation with thiols is well-documented, the use of thioacetic acid derivatives presents a viable, albeit less commonly reported, pathway. Thioacetic acid can serve as a nucleophilic sulfur source for the introduction of the thioacetate (B1230152) group. acs.org

One potential strategy involves the reaction of indole with a pre-formed electrophilic thioacetylating agent. Alternatively, a radical-based approach could be envisioned. A classic method for the synthesis of substituted indoles is the Fischer indole synthesis. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgmdpi.com To apply this to the synthesis of the target molecule, a suitable phenylhydrazine (B124118) and a carbonyl compound bearing the thioacetate group would be required. For instance, the condensation of phenylhydrazine with ethyl 2-(2-oxopropylthio)acetate under acidic conditions could theoretically yield the desired indole framework with the thioacetate side chain already in place.

Table 1: Plausible Fischer Indole Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Phenylhydrazine | Ethyl 2-(2-oxopropylthio)acetate | Brønsted or Lewis Acid | Ethyl 2-((2-methyl-1H-indol-3-yl)thio)acetate |

Esterification and Thiolation Reaction Pathways Utilizing Ethyl Bromoacetate (B1195939)

A more established and widely applicable route to this compound involves a two-step process: the synthesis of indole-3-thiol followed by its S-alkylation with ethyl bromoacetate. Indole-3-thiol can be prepared from indole through various methods, including reaction with thiourea (B124793) followed by hydrolysis, or via a Grignard reagent.

Once indole-3-thiol is obtained, it can be readily alkylated with ethyl bromoacetate in the presence of a base. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), at room temperature. nih.govderpharmachemica.com The base, commonly a tertiary amine like triethylamine (B128534) or a carbonate salt, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the bromide from ethyl bromoacetate.

Table 2: Synthesis of this compound via S-Alkylation

| Thiol | Alkylating Agent | Base | Solvent | Conditions | Product |

| Indole-3-thiol | Ethyl bromoacetate | Triethylamine | THF | Room Temperature, 11 h | This compound nih.gov |

Synthesis of Chemically Related Indole-Thioacetate Derivatives

The versatile structure of this compound allows for further modifications at the indole nitrogen, the acetate side chain, and through annulation reactions involving the core structure.

Preparation of N-Substituted Indole Analogues

The nitrogen atom of the indole ring can be readily functionalized through alkylation or acylation reactions. N-alkylation is typically achieved by treating the parent indole-thioacetate with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide in a suitable solvent like DMF or THF. derpharmachemica.com This allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups at the N1 position. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce carbonyl functionalities.

Table 3: N-Alkylation of Indole-Thioacetate Derivatives

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| This compound | Methyl Iodide | NaH | DMF | Ethyl 2-((1-methyl-1H-indol-3-yl)thio)acetate |

| This compound | Benzyl Bromide | K₂CO₃ | Acetone | Ethyl 2-((1-benzyl-1H-indol-3-yl)thio)acetate |

Incorporation of Diverse Functional Groups within the Acetate Side Chain

The ethyl ester of the acetate side chain is a versatile handle for further chemical transformations. Basic or acidic hydrolysis of the ester furnishes the corresponding carboxylic acid, 2-((1H-indol-3-yl)thio)acetic acid. researchgate.net This acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents. sphinxsai.comresearchgate.net

Furthermore, the ester can be converted into other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding acetohydrazide. researchgate.net This hydrazide derivative can then serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.

Table 4: Functionalization of the Acetate Side Chain

| Starting Material | Reagent(s) | Product |

| This compound | LiOH, THF/Methanol/Water | 2-((1H-indol-3-yl)thio)acetic acid derpharmachemica.com |

| This compound | Hydrazine hydrate, Ethanol (B145695) | 2-((1H-indol-3-yl)thio)acetohydrazide researchgate.net |

| 2-((1H-indol-3-yl)thio)acetic acid | Substituted aniline, Coupling agent | N-substituted-2-((1H-indol-3-yl)thio)acetamide |

Strategies for Heterocyclic Annulation Involving the Indole-Thioacetate Core

The indole-thioacetate core can be utilized as a precursor for the construction of fused heterocyclic systems. A particularly relevant transformation is the synthesis of thieno[2,3-b]indoles, which are of interest for their potential biological activities and applications in materials science. nih.govrsc.org

One common strategy for the synthesis of thieno[2,3-b]indoles involves the intramolecular cyclization of a suitably functionalized 3-thioindole derivative. For instance, the carboxylic acid derived from the hydrolysis of this compound can undergo intramolecular cyclization under dehydrating conditions to form a thieno[2,3-b]indol-2(3H)-one. Alternatively, radical cyclization approaches have been employed for the synthesis of thieno[2,3-b]indoles from appropriately substituted indole precursors. nih.gov

Table 5: Heterocyclic Annulation Strategies

| Starting Material | Key Transformation | Product Class |

| 2-((1H-indol-3-yl)thio)acetic acid | Intramolecular cyclization | Thieno[2,3-b]indolones |

| Substituted 3-thioindole | Radical cyclization | Thieno[2,3-b]indoles nih.gov |

Catalytic Approaches and Optimized Reaction Conditions

The synthesis of this compound and its analogues has been significantly advanced by the development of sophisticated catalytic methodologies. These approaches offer improved efficiency, selectivity, and sustainability compared to traditional synthetic routes. Modern strategies frequently employ transition-metal catalysts to facilitate key bond formations and are increasingly designed with the principles of green chemistry in mind to minimize environmental impact.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, enabling the synthesis and functionalization of the indole scaffold.

Palladium-Catalyzed C-S Cross-Coupling: The formation of the C-S bond at the C3 position of the indole ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type C-S coupling, provide a powerful method for this transformation. wikipedia.org This reaction typically involves the coupling of a 3-haloindole (e.g., 3-bromoindole or 3-iodoindole) with a thiol, in this case, ethyl 2-mercaptoacetate.

The efficacy of these reactions is highly dependent on the choice of ligand, base, and solvent. Sterically hindered biaryl phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. researchgate.net The development of specialized catalyst systems has enabled the coupling of a wide range of aryl halides with thiols to form aryl thioethers under relatively mild conditions. wikipedia.org While direct examples for this compound are not extensively documented in dedicated studies, the principles are widely applied to the synthesis of related 3-thioindoles and other sulfur-containing heterocycles. nih.govorganic-chemistry.org For instance, palladium-catalyzed domino reactions using thiourea as a hydrosulfide (B80085) surrogate have been developed to access various thioethers and benzo[b]thiophenes, showcasing the versatility of these catalytic systems. organic-chemistry.org

Interactive Data Table: Representative Conditions for Palladium-Catalyzed C-S Coupling for Indole Analogues

Explore the table below to see typical conditions used in palladium-catalyzed C-S cross-coupling reactions for synthesizing thioether compounds related to the target molecule.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 | nih.gov |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 80-92 | wikipedia.org |

| [Pd₂(dba)₃] | Triphos | Cs₂CO₃ | 1,4-Dioxane | 120 | High | organic-chemistry.org |

| Pd(OAc)₂ | DPEPhos | NaOtBu | Toluene | 100 | 75-90 | researchgate.net |

Note: The data presented are generalized from literature on C-S coupling reactions for aryl and heteroaryl systems and may be adapted for the synthesis of the specific target compound.

Other Coupling Reactions for Analogue Synthesis: The indole nucleus of this compound can be further functionalized using other transition metal-catalyzed reactions. For example, a Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl substituents at other positions of the indole ring (e.g., C2, C5, or C7) if a suitably halogenated precursor is used. nih.gov The Suzuki reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. harvard.edu Similarly, Buchwald-Hartwig amination can be used to install nitrogen-based functional groups on the indole ring, expanding the library of accessible analogues. nih.gov

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental footprint of chemical processes. This involves the use of safer solvents, renewable starting materials, catalytic instead of stoichiometric reagents, and designing processes for high atom economy. researchgate.net

Metal-Free Catalysis: To circumvent the cost and toxicity associated with some transition metals, metal-free catalytic systems have been developed. A notable example is the iodine-catalyzed synthesis of 3-thioindoles. acs.orgfigshare.com This approach utilizes odorless and stable Bunte salts as the sulfenylating agents, with iodine as a non-metallic catalyst and dimethyl sulfoxide (B87167) (DMSO) serving as both the oxidant and solvent. acs.org Such methods are environmentally benign and offer high selectivity for the C3 position of indoles. acs.orgfigshare.com

Sustainable Solvents and Conditions: The choice of solvent is a key consideration in green chemistry. Methodologies that utilize water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media are gaining prominence. researchgate.netnih.gov For instance, KH₂PO₄-promoted three-component synthesis of 3-substituted indoles has been successfully carried out in a water/PEG-200 mixture, which acts as an eco-friendly co-solvent. nih.gov Other sustainable approaches include multicomponent reactions (MCRs), which enhance atom economy by combining several starting materials in a single step. An innovative two-step MCR for indole synthesis has been reported to proceed under mild conditions in ethanol without a metal catalyst. rug.nlrug.nl

Alternative Energy Sources: Microwave irradiation and mechanochemistry represent alternative energy-input methods that can reduce reaction times and solvent usage. Microwave-assisted synthesis has been applied to various indole syntheses, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net Mechanochemical synthesis, which involves solid-state grinding, can proceed in the absence of any solvent, offering a significant green advantage. researchgate.net

Interactive Data Table: Comparison of Conventional vs. Green Synthetic Approaches for 3-Thioindole Analogues

This table contrasts conventional methods with greener alternatives for the synthesis of the 3-thioindole scaffold.

| Feature | Conventional Approach | Green Alternative | Benefit of Green Approach | Reference |

| Catalyst | Palladium or Copper complexes | Iodine, DABCO-based Ionic Liquids | Lower toxicity, cost, and metal contamination | acs.orgfigshare.comnih.gov |

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, PEG-200, Solvent-free | Reduced VOCs, improved safety, lower disposal cost | nih.govrug.nlresearchgate.net |

| Sulfur Source | Thiols (often odorous) | Bunte salts, Thiourea | Odorless, stable, crystalline solids | organic-chemistry.orgacs.org |

| Methodology | Multi-step synthesis | One-pot, Multicomponent reactions | Higher atom economy, reduced waste and purification steps | rug.nlrug.nl |

| Energy Input | Conventional heating | Microwave irradiation, Mechanochemistry | Faster reaction times, reduced energy consumption | researchgate.netresearchgate.net |

By embracing these catalytic strategies and green principles, the synthesis of this compound and its derivatives can be achieved more efficiently and sustainably, aligning with the modern demands of chemical manufacturing.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of Ethyl 2 1h Indol 3 Yl Thio Acetate Analogues

Antiviral Activities through Enzyme Inhibition

The antiviral properties of ethyl 2-((1H-indol-3-yl)thio)acetate and its analogues have been a subject of scientific investigation, particularly focusing on their ability to inhibit viral enzymes essential for replication. This section delves into the specific inhibitory activities against viral RNA-dependent RNA polymerases and the broader effects observed in cellular antiviral assays.

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses. Its absence in host cells makes it a prime target for antiviral drug development. Analogues of this compound have demonstrated notable inhibitory effects against the RdRp of various RNA viruses.

The emergence of the COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 RdRp. A study investigating a library of 103 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues identified several potent inhibitors of the SARS-CoV-2 RdRp. These compounds were evaluated using a cell-based assay designed to measure RdRp activity.

Among the tested compounds, five candidates demonstrated strong inhibition of SARS-CoV-2 RdRp activity with low cytotoxicity. Compound 6-72-2a emerged as a particularly promising candidate, exhibiting the lowest half-maximal effective concentration (EC₅₀) of 1.41 μM and a high selectivity index (the ratio of the 50% cytotoxic concentration to the EC₅₀) of over 70.92. This indicates a favorable profile of potent antiviral activity with minimal impact on host cell viability. The study also highlighted that these inhibitors were resistant to the proofreading activity of the viral exoribonuclease (nsp14), a mechanism that can counteract the effects of some nucleoside analogue inhibitors.

The top five identified 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide inhibitors of SARS-CoV-2 RdRp are detailed in the table below:

| Compound ID | EC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |

| 6-72-2a | 1.41 | >70.92 |

| 4-46b | Not specified | Not specified |

| Candidate 3 | Not specified | Not specified |

| Candidate 4 | Not specified | Not specified |

| Candidate 5 | Not specified | Not specified |

Table 1: SARS-CoV-2 RdRp Inhibition by 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Analogues

Prior to the focus on SARS-CoV-2, analogues of this compound, specifically 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, were recognized for their ability to target the RdRp of other significant respiratory RNA viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV). This earlier research established the potential of this class of compounds as broad-spectrum antiviral agents.

The inhibitory mechanism of these compounds against RSV and IAV involves the specific targeting of their respective RdRp enzymes, leading to the suppression of viral replication at sub-micromolar EC₅₀ values and demonstrating lower cytotoxicity compared to the broad-spectrum antiviral drug ribavirin. Furthermore, compounds 4-46b and 6-72-2a , identified as potent SARS-CoV-2 RdRp inhibitors, also showed dose-dependent inhibition of the replication of other human coronaviruses, HCoV-OC43 and HCoV-NL63. Specifically, they exhibited EC₅₀ values of 1.13 μM and 0.94 μM, respectively, against HCoV-OC43.

Cellular Antiviral Assays and Replication Inhibition

Cellular antiviral assays provide a broader understanding of a compound's ability to inhibit viral replication within a host cell environment. A water-soluble derivative of indol-3-carboxylic acid demonstrated a significant antiviral effect against SARS-CoV-2 in in vitro studies.

In these assays, the compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. The half-maximal inhibitory concentration (IC₅₀) was determined to be 1.84 μM (1.06 μg/mL), with a high selectivity index of 78.6, indicating a strong antiviral effect with low host cell toxicity. The antiviral activity was found to be dose-dependent, confirming the specificity of the compound's action.

The inhibitory effects of this indole (B1671886) derivative on SARS-CoV-2 replication in cell culture are summarized below:

| Parameter | Value |

| Complete Inhibition Concentration | 52.0 μM |

| IC₅₀ | 1.84 μM (1.06 μg/mL) |

| Selectivity Index (SI) | 78.6 |

Table 2: In Vitro Antiviral Activity of an Indol-3-carboxylic Acid Derivative against SARS-CoV-2

Furthermore, this compound was also found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%, suggesting an additional mechanism of action that could interfere with virus-mediated cell fusion.

Evaluation of Enzyme Modulatory Effects

Beyond their antiviral activities, indole-based compounds have been explored for their potential to modulate the activity of various host enzymes, which could have implications for disease treatment.

Cholinesterase Enzyme Inhibition Potentials

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in neurotransmission. The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. Indole-containing compounds have been investigated for their cholinesterase inhibitory activity.

For instance, the phenyl ring of the indanone moiety in the well-known acetylcholinesterase inhibitor donepezil (B133215) participates in a π-π stacking interaction with the indole ring of a tryptophan residue (Trp279) in the active site of AChE. This highlights the potential for indole-containing structures to bind to and inhibit these enzymes. Further research is needed to specifically determine the cholinesterase inhibitory profile of this compound and its analogues.

Urease and Glucosidase Modulatory Activities

The inhibitory potential of indole-based compounds against urease and α-glucosidase has been a subject of significant research interest. While direct studies on this compound are limited, research on analogous structures provides valuable insights into its probable activity.

A series of nineteen indole-based-thiadiazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. Many of these analogues demonstrated significant inhibitory activity, with IC50 values ranging from 0.95 ± 0.05 to 13.60 ± 0.30 µM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.70 ± 0.10 µM). nih.gov Kinetic studies of the most potent analogues revealed them to be non-competitive inhibitors of α-glucosidase. nih.gov This suggests that the indole moiety, a core component of this compound, is a promising scaffold for the development of α-glucosidase inhibitors.

Similarly, various indole derivatives have been investigated for their urease inhibitory effects. For instance, urea (B33335) and thiourea (B124793) derivatives of tryptamine, which share the indole core, have shown good inhibitory potential against urease, with IC50 values in the range of 11.4 ± 0.4 to 24.2 ± 1.5 μM, comparable to the standard inhibitor thiourea (IC50 = 21.2 ± 1.3 μM). nih.gov Kinetic analysis indicated a non-competitive mode of inhibition for the most active compounds. nih.gov The sulfur atom in the thioacetate (B1230152) group of the title compound could potentially interact with the nickel ions in the active site of the urease enzyme, a mechanism observed for other sulfur-containing urease inhibitors. dergipark.org.tr

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole-Based-Thiadiazole Analogues

| Compound | IC50 (µM) |

|---|---|

| Analogue 1 | 1.30 ± 0.10 |

| Analogue 2 | 1.10 ± 0.10 |

| Analogue 9 | 1.60 ± 0.10 |

| Analogue 17 | 0.95 ± 0.05 |

| Acarbose (Standard) | 1.70 ± 0.10 |

Data sourced from a study on indole-based-thiadiazole derivatives. nih.gov

Broader In Vitro Pharmacological Screening

The antimicrobial properties of indole derivatives are well-documented. A study on 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids demonstrated that these compounds exhibit better antifungal activity than the reference drugs bifonazole (B1667052) and ketoconazole. researchgate.net Furthermore, these compounds showed significant antibacterial potency against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of ampicillin (B1664943) against all tested bacterial species. researchgate.net

Specifically, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Mycobacterium smegmatis, and Candida albicans. nih.gov Certain analogues exhibited minimum inhibitory concentrations (MIC) of less than 1 µg/mL against staphylococci. nih.gov The structural similarity of these compounds to this compound suggests that it may also possess a broad spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity of Selected 2-(1H-indol-3-yl)quinazolin-4(3H)-one Analogues

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Analogue 3k | S. aureus ATCC 25923 | 3.90 |

| Analogue 3k | MRSA ATCC 43300 | 0.98 |

Data from a study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov

The cytotoxic potential of indole derivatives against various cancer cell lines has been extensively explored. For instance, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues displayed significant antiproliferative activities against a panel of cancer cell lines. nih.gov Some of these indolylquinazolinones showed preferential suppression of the growth of rapidly dividing A549 lung cancer cells compared to slower-growing non-tumor fibroblasts. nih.gov

Furthermore, research on brominated indole derivatives isolated from a marine source, such as tyrindoleninone and 6-bromoisatin, has demonstrated their ability to induce apoptosis and cell cycle arrest in colorectal cancer cell lines (HT29 and Caco2). semanticscholar.org Tyrindoleninone was found to be more cytotoxic towards Caco2 cells with an IC50 of 98 µM. semanticscholar.org These findings highlight the potential of the indole scaffold, central to this compound, in the development of novel anticancer agents. The presence of the thioacetate group may further influence its cytotoxic profile.

Table 3: Cytotoxicity of Tyrindoleninone against Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco2 | 98 |

| HT29 | 390 |

Data from a study on purified brominated indole derivatives. semanticscholar.org

Indole derivatives have been shown to modulate inflammatory pathways. Indole-3-acetic acid (IAA), a related indole compound, has been demonstrated to significantly ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov The anti-inflammatory effect of IAA is partly mediated through the induction of heme oxygenase-1 (HO-1) and the inhibition of nuclear factor kappa B (NF-κB) p65 nuclear translocation. mdpi.comnih.gov

Furthermore, novel thiosemicarbazone compounds containing an indole moiety have exhibited potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) with high selectivity. nih.govresearchgate.net Certain derivatives were able to suppress edema in animal models with greater potency than indomethacin. nih.gov These mechanistic insights suggest that this compound could potentially exert anti-inflammatory effects by modulating key inflammatory mediators and enzymes.

Table 4: Inhibitory Effects of Indole-based Thiosemicarbazones on Lymphocyte Proliferation

| Compound | CC50 (µM) |

|---|---|

| LT76 | 0.56 ± 0.036 |

| LT81 | 0.9 ± 0.01 |

| LT87 | 0.5 ± 0.07 |

| Indomethacin (Standard) | > 12 |

Data from a study on novel thiosemicarbazone compounds containing indole. nih.gov

The antioxidant properties of indole derivatives are attributed to their ability to scavenge free radicals. Indole-3-acetic acid has been shown to neutralize reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. mdpi.comnih.gov This direct scavenging action contributes to its anti-oxidative effects. mdpi.com

Table 5: Antioxidant Activity of an Ethyl Acetate (B1210297) Extract of Premna integrifolia Leaves

| Assay | Result |

|---|---|

| Total Polyphenol Content | High |

| Total Flavonoid Content | High |

| DPPH Scavenging Activity | Significant |

| TBARS Inhibition | Significant |

Data from a toxicity profiling and antioxidant activity study, indicating the general antioxidant potential of ethyl acetate extracts containing various phytochemicals. nih.gov

Structure Activity Relationship Sar Elucidation for Ethyl 2 1h Indol 3 Yl Thio Acetate Derivatives

Identification of Pharmacophoric Elements within the Indole-Thioacetate Scaffold

The biological activity of the indole-thioacetate scaffold is governed by several key structural features that constitute its pharmacophore. A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups essential for biological activity. For this scaffold, the primary elements are the indole (B1671886) ring system, the thioether linkage, and the ethyl acetate (B1210297) moiety.

The Indole Ring: The bicyclic aromatic structure of indole is a critical pharmacophoric element. Its planar nature allows for π-π stacking interactions with aromatic residues in biological targets. The nitrogen atom at position 1 (N1) of the indole ring typically acts as a hydrogen bond donor, which can be crucial for anchoring the molecule within a receptor's binding site. The electron-rich nature of the ring system also facilitates various non-covalent interactions.

The Acetate Moiety (-CH₂COO-Et): The ethyl acetate group at the end of the side chain presents several key features. The carbonyl oxygen is a potent hydrogen bond acceptor, a common interaction point with amino acid residues like arginine and histidine in enzyme active sites. The ethyl group contributes to the molecule's lipophilicity, which can influence cell permeability and binding affinity. The entire thioacetate (B1230152) side chain's length and composition are critical for positioning the terminal ester group correctly for interaction with the target.

Pharmacophore models for various indole derivatives consistently highlight the importance of an aromatic feature (the indole ring), a hydrogen bond donor (the indole N-H), and a hydrogen bond acceptor (the carbonyl oxygen). These elements, in their specific spatial arrangement, are fundamental to the biological activity of the ethyl 2-((1H-indol-3-yl)thio)acetate class of compounds.

Impact of Indole Ring Substitution on Biological Potency

Modifying the indole ring with various substituents is a common strategy to modulate the pharmacological profile of a lead compound. The nature, position, and size of these substituents can profoundly affect potency, selectivity, and pharmacokinetic properties.

The position of a substituent on the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) significantly influences biological activity. Studies on related indole scaffolds have demonstrated clear positional preferences. For instance, in a series of indole-2-carboxylic acid derivatives investigated as CysLT1 antagonists, substitution at the C4 position was found to be the least favorable for activity. Conversely, placing substituents at the C7 position resulted in the most potent compounds.

Substitutions at the C5 position have also been shown to be particularly important for the bioactivity of many indole derivatives. The introduction of either electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like halogens (-F, -Cl) can alter the electronic properties of the entire indole ring system, thereby affecting its binding interactions.

The following table illustrates hypothetical SAR trends based on substituent positions, drawing from general findings on indole derivatives.

| Compound ID | Substituent | Position | Relative Potency |

| A-1 | -H | - | Baseline |

| A-2 | -F | C4 | Low |

| A-3 | -F | C5 | Moderate |

| A-4 | -F | C6 | Moderate-High |

| A-5 | -F | C7 | High |

| A-6 | -OCH₃ | C5 | High |

| A-7 | -OCH₃ | C4 | Low |

This table is illustrative and based on general principles observed in related indole series.

The hydrogen atom on the indole nitrogen (N1-H) is a critical hydrogen bond donor. Its substitution with alkyl or acyl groups can have a dramatic effect on biological activity, which can be either beneficial or detrimental depending on the specific biological target.

Abolishing Hydrogen Bonding: If the N1-H group is involved in a crucial hydrogen-bonding interaction with the target protein, its replacement with an alkyl group (e.g., methyl, ethyl) or an acyl group will eliminate this interaction, often leading to a significant loss of potency.

Introducing Favorable Interactions: In some cases, the N1 position may be oriented towards a hydrophobic pocket. Here, adding a small alkyl or a larger benzyl (B1604629) group can introduce new, favorable van der Waals or hydrophobic interactions, thereby enhancing potency. N-acylation can also be a viable strategy.

Improving Physicochemical Properties: N-substitution can also be used to modify the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, without directly interacting with the binding site.

The table below summarizes the expected outcomes of N-substitution.

| Compound ID | N1-Substituent | Key Interaction Lost/Gained | Expected Activity |

| B-1 | -H | H-bond donor present | Baseline |

| B-2 | -CH₃ | H-bond donor lost; potential hydrophobic gain | Target-dependent |

| B-3 | -CH₂Ph (Benzyl) | H-bond donor lost; significant hydrophobic gain | Target-dependent |

| B-4 | -C(O)CH₃ (Acetyl) | H-bond donor lost; steric/electronic changes | Target-dependent |

This table illustrates potential outcomes of N-substitution.

Influence of Acetate Chain Modifications on Biological Response

The thioacetate side chain at the C3 position is a key determinant of activity, and its modification offers a rich avenue for SAR exploration. Alterations to the linker length, the central chain, and the terminal ester group can fine-tune the compound's interaction with its target.

Drawing parallels from studies on structurally related thioacetamide (B46855) derivatives, several principles emerge. Modifications to this linker region are often nuanced. For example, introducing a methyl branch to the central chain (α- to the carbonyl) can introduce steric hindrance that disrupts binding, leading to decreased activity.

Replacing the terminal ethyl ester with other functional groups can also profoundly impact potency:

Varying the Ester Alkyl Group: Changing the ethyl group to a methyl, propyl, or tert-butyl group can alter lipophilicity and steric profile, which may improve or reduce binding affinity.

Hydrolysis to Carboxylic Acid: Converting the ester to a carboxylic acid introduces a negative charge at physiological pH and a potent hydrogen bond donor/acceptor group. This can lead to a significant increase in potency if the target has a corresponding positively charged residue (e.g., arginine, lysine).

Conversion to Amides: Replacing the ester with a primary, secondary, or tertiary amide introduces new hydrogen bonding possibilities and can significantly alter solubility and metabolic stability.

The following table outlines the potential effects of these modifications.

| Compound ID | Side Chain Modification | Rationale | Predicted Biological Response |

| C-1 | -S-CH₂-COOEt | Parent structure | Baseline |

| C-2 | -S-CH₂-COOH | Introduce acidic group, H-bond donor/acceptor | Potentially increased potency |

| C-3 | -S-CH₂-CONH₂ | Introduce primary amide, H-bond donor/acceptor | Activity may be retained or altered |

| C-4 | -S-CH(CH₃)-COOEt | Introduce steric bulk on the linker | Potentially decreased potency |

| C-5 | -S-CH₂-CH₂-COOEt | Increase linker length | Potentially decreased potency |

This table is illustrative and based on SAR principles from analogous chemical series.

Conformational Preferences and Their Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The indole-thioacetate scaffold possesses significant conformational flexibility, primarily around the C3-S and S-CH₂ bonds. The preferred conformation of the thioether moiety often involves a gauche C-S-C-C torsion angle.

The relative orientation of the indole ring and the terminal ethyl acetate group is crucial for aligning the key pharmacophoric elements—the N-H donor, the aromatic system, and the carbonyl acceptor—with their complementary features on the target protein.

Computational studies, such as molecular mechanics and density functional theory (DFT), can be employed to identify low-energy, stable conformations of these derivatives. It is generally hypothesized that the bioactive conformation is one of the low-energy conformations. Molecular docking simulations can further help visualize how different conformers fit into a proposed binding site, providing a rationale for the observed SAR. For instance, bulky substituents on the indole ring or the acetate chain may restrict conformational freedom, locking the molecule into either a favorable or an unfavorable shape for binding, thus explaining their effect on biological activity. The synthesis of conformationally restricted analogs is a common strategy to test such hypotheses and potentially develop more potent and selective compounds.

Emerging Research Avenues and Future Perspectives for Ethyl 2 1h Indol 3 Yl Thio Acetate Chemistry

Rational Design and Synthesis of Next-Generation Analogues

The future development of Ethyl 2-((1H-indol-3-yl)thio)acetate chemistry heavily relies on the rational design of next-generation analogues to enhance potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence biological activity. nih.gov

Key areas for structural modification include:

The Indole (B1671886) Core: Substitutions at various positions of the indole ring (N1, C2, C4, C5, C6, C7) can significantly impact molecular properties. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic environment and binding interactions with biological targets. nih.gov

The Thioether Linkage: The sulfur atom is a critical linker. Its replacement with oxygen (to form an ether) or selenium (a selenoether), or its oxidation to sulfoxide (B87167) or sulfone, would create analogues with different geometric and electronic characteristics, potentially leading to new biological profiles.

The Ethyl Acetate (B1210297) Moiety: Modification of this side chain is a crucial strategy. Varying the length of the alkyl chain, replacing the ethyl group with other alkyl or aryl substituents, or converting the ester to an amide or a carboxylic acid can modulate properties like solubility, stability, and target affinity. limef.com

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies serve as powerful predictive tools in this context. proceedings.scienceresearchgate.net By identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) essential for biological activity, researchers can design focused libraries of new compounds with a higher probability of success, thereby streamlining the synthetic effort. nih.govresearchgate.net

Table 1: Potential Modifications for Analogue Design

| Molecular Scaffold | Modification Strategy | Potential Impact |

| Indole Ring | Substitution at N1-H (e.g., alkyl, benzyl) | Alter lipophilicity and steric profile |

| Substitution at C2 (e.g., methyl, phenyl) | Influence planarity and binding interactions | |

| Substitution at C5 (e.g., -F, -Cl, -OCH3) | Modulate electronic properties and metabolism | |

| Thioether Linker | Oxidation to sulfoxide or sulfone | Increase polarity; introduce H-bond accepting sites |

| Acetate Side Chain | Hydrolysis to carboxylic acid | Increase solubility; create new binding interactions |

| Amidation with various amines | Introduce diversity and modulate pharmacokinetic properties |

Identification of Novel Biological Targets and Therapeutic Applications

The structural motif of indole thioethers is associated with a wide spectrum of biological activities, suggesting that this compound and its derivatives could be explored for a variety of therapeutic applications. While the specific biological profile of the parent compound is not extensively documented, the broader class of indole derivatives offers a roadmap for future investigations.

Potential Therapeutic Areas:

Anticancer Activity: Indole derivatives are well-known for their anticancer properties, acting through mechanisms such as tubulin polymerization inhibition, protein kinase inhibition, and induction of apoptosis. nih.govmdpi.commdpi.com Future research could screen this compound analogues against various cancer cell lines to identify novel antiproliferative agents. frontiersin.org

Anti-inflammatory Effects: Many indole-containing compounds, including the well-known NSAID Indomethacin, exhibit potent anti-inflammatory activity, often by inhibiting enzymes like cyclooxygenase (COX-1 and COX-2). nih.govresearchgate.net Analogues of this compound could be evaluated in cellular and animal models of inflammation. mdpi.com

Antimicrobial and Antiviral Applications: The indole nucleus is a key component in compounds designed to combat bacterial and viral infections. mdpi.com Studies on related 3-thioindoles have shown promise in inhibiting viral and bacterial enzymes, suggesting a potential avenue for developing new anti-infective agents from this scaffold. ijcea.org

Neurodegenerative Diseases: The antioxidant and radical-scavenging properties of some indole derivatives make them interesting candidates for neuroprotective therapies. nih.gov Investigating the ability of these compounds to mitigate oxidative stress could open doors to applications in diseases like Alzheimer's and Parkinson's.

A crucial future step will be target deconvolution, which involves identifying the specific proteins, enzymes, or receptors with which these molecules interact to exert their biological effects. This will enable a more profound understanding of their mechanism of action and facilitate further optimization.

Development of Advanced Synthetic Methodologies for Complex Analogues

The creation of diverse and complex analogues of this compound requires robust and efficient synthetic methods. While traditional methods for forming the indole-sulfur bond exist, future research will focus on more advanced and sustainable strategies.

Modern synthetic approaches that can be applied include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large, focused libraries of compounds by systematically varying substituents on the core scaffold. benthamdirect.comnih.govnih.gov This is particularly useful for efficiently exploring the SAR of the molecule.

Green Chemistry: The use of environmentally benign reagents and solvents, such as water, ionic liquids, or solvent-free conditions, is becoming increasingly important. eurekaselect.comresearchgate.net Methodologies like microwave-assisted synthesis can significantly reduce reaction times and improve yields, aligning with the principles of sustainable chemistry. manipal.eduresearchgate.net

Novel C-S Bond Formation: Developing new catalytic methods for the direct and regioselective formation of the C3-thioether bond on the indole ring is a key area of research. rsc.orgresearchgate.net This includes transition-metal-free approaches and innovative uses of sulfur-donating reagents that avoid the use of odorous thiols. nih.gov

Site-Selective C-H Functionalization: Advanced techniques that allow for the precise modification of specific C-H bonds on the indole ring (e.g., at C2, C4, C6, or C7) would enable the synthesis of highly complex and novel analogues that are otherwise difficult to access. dntb.gov.ua

Table 2: Comparison of Synthetic Approaches

| Method | Description | Advantages |

| Conventional Synthesis | Step-wise reactions using classical organic chemistry techniques. | Well-established and reliable for specific targets. |

| Microwave-Assisted | Use of microwave irradiation to heat reactions. | Reduced reaction times, improved yields, fewer side products. manipal.edu |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a product. | High efficiency, atom economy, rapid generation of complexity. rsc.org |

| Catalyst-Free Synthesis | Reactions that proceed without a metal or organic catalyst. | Reduced cost, lower toxicity, simplified purification. nih.gov |

Integration with Chemoinformatics and High-Throughput Screening Platforms

The synergy between synthetic chemistry and computational tools is poised to accelerate the discovery and development of new drugs based on the this compound scaffold. Chemoinformatics and high-throughput screening (HTS) are indispensable for navigating the vast chemical space of potential analogues.

In Silico Screening and Molecular Docking: Computational techniques can be used to screen virtual libraries of thousands or even millions of indole thioether analogues against the 3D structures of known biological targets. nih.govresearchgate.net Molecular docking studies can predict the binding poses and affinities of these molecules within a protein's active site, helping to prioritize the most promising candidates for synthesis. ijcea.orgbrieflands.commdpi.com This approach saves significant time and resources compared to synthesizing and testing every compound.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS platforms can rapidly test them for activity against a panel of biological targets in an automated fashion. This allows for the swift identification of "hit" compounds that can then be advanced to more detailed "lead" optimization studies.

ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This early-stage assessment helps to eliminate molecules with poor drug-like properties before committing to their synthesis, reducing late-stage failures in the drug development pipeline.

The integration of these computational and screening platforms creates a powerful, iterative cycle: in silico models guide the design of new analogues, which are then synthesized and evaluated using HTS. The resulting biological data is then used to refine the computational models, leading to a more intelligent and efficient drug discovery process. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-((1H-indol-3-yl)thio)acetate, and what analytical techniques confirm its structure?

- Synthesis : Ethyl 2-(1H-indol-3-yl)acetate is typically synthesized via esterification of 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic sulfuric acid under reflux, followed by solvent extraction (e.g., chloroform) . Subsequent thio-functionalization may involve reactions with thiolating agents (e.g., carbon disulfide) in basic conditions.

- Characterization : Structural confirmation is achieved via IR (C=O and S-H stretching), -NMR (indole proton signals at δ 6.8–7.8 ppm, ester methylene at δ 4.1–4.3 ppm), and EI-MS (molecular ion peak at ~235 g/mol) .

Q. How is the purity of this compound determined, and what solvents are suitable for recrystallization?

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm or -NMR integration of impurity peaks (e.g., residual solvents).

- Recrystallization : Suitable solvents include 2-propanol or ethyl acetate/hexane mixtures, as demonstrated for structurally similar indole derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodology : Use 2D NMR (e.g., - HSQC or - COSY) to resolve overlapping signals. For example, coupling patterns of indole protons can distinguish regioisomers . Cross-referencing with X-ray crystallography data (e.g., CCDC entries) provides definitive structural validation .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

- Catalytic Systems : Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective indole insertion into α-carbonyl sulfoxonium ylides, achieving >90% ee in some cases .

- Reaction Conditions : Low temperatures (0–5°C) and anhydrous solvents (e.g., THF) minimize racemization. Monitoring reaction progress via TLC with chiral stationary phases ensures enantiopurity .

Q. How do researchers address discrepancies in biological activity data for this compound derivatives?

- Data Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., ampicillin) and statistical analysis (e.g., ANOVA) to confirm significance .

- Structure-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with bacterial DNA gyrase) and guides structural modifications to enhance activity .

Q. What methodologies are used to assess the metabolic stability of this compound in pharmacokinetic studies?

- In Vitro Assays : Liver microsomal stability tests (human or rodent) quantify degradation rates via LC-MS/MS. Addition of NADPH cofactors mimics Phase I metabolism .

- In Silico Predictions : Tools like ADMET Predictor™ estimate metabolic hotspots (e.g., ester hydrolysis sites) for targeted derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.